molecular formula C16H16N2O2 B4449223 3-benzamido-N,4-dimethylbenzamide

3-benzamido-N,4-dimethylbenzamide

Cat. No.: B4449223
M. Wt: 268.31 g/mol
InChI Key: XHTFSYIGTGHZRN-UHFFFAOYSA-N
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Description

3-Benzamido-N,4-dimethylbenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Benzamide compounds are frequently investigated for their diverse biological activities and are common structural motifs in medicinal chemistry . As a small molecule, it may serve as a key intermediate in organic synthesis or be utilized in the development of potential pharmacologically active substances. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers are advised to consult relevant scientific literature for potential specific applications and handling procedures. Specific data on its mechanism of action, pharmacokinetics, and metabolic pathways would require further investigation and are not currently available.

Properties

IUPAC Name

3-benzamido-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-8-9-13(15(19)17-2)10-14(11)18-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTFSYIGTGHZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzamido-N,4-dimethylbenzamide typically involves the reaction of 3-amino-N,4-dimethylbenzamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

3-benzamido-N,4-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-benzamido-N,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzamido-N,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to act as an antagonist to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects. This interaction disrupts the normal functioning of these receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Variations and Substituent Effects

N,4-Dimethylbenzamide (26)
  • Structure : Lacks the 3-benzamido group but retains N- and 4-methyl groups.
  • Synthesis : Produced via oxidative coupling of 4-toluic acid with DMF using copper catalysts under TBHP conditions .
  • Role : Serves as a precursor or intermediate in catalytic transformations, contrasting with the more complex 3-benzamido derivative’s therapeutic focus .
N-(2-Iodophenyl)-N,4-Dimethylbenzamide (3b)
  • Structure : Incorporates a 2-iodophenyl group on the amide nitrogen.
  • Physicochemical Properties: ¹H NMR: δ 7.79 (d, J = 7.8 Hz, 1H), 3.38 (s, 3H) . HRMS: [C₁₄H₁₃INO + H]⁺ = 338.0042 .
  • Applications : Used in arylation studies due to its iodine substituent, enabling further functionalization .
N-Methoxy-N,4-Dimethylbenzamide (2d)
  • Structure : Contains a methoxy group on the amide nitrogen.
  • Spectral Data :
    • ¹H NMR : δ 8.22 (s, 1H), 3.56 (s, 3H) .
    • ¹³C NMR : δ 170.0 (C=O), 33.9 (CH₃) .
  • Role : Demonstrates how electron-donating groups (e.g., methoxy) alter electronic properties compared to the benzamido group .
3-Amino-N,4-Dimethylbenzamide
  • Structure: Features an amino group at the 3-position instead of benzamido.
  • Hazards : Classified as acutely toxic (H301), skin sensitizer (H317), and eye irritant (H319) .
Kinase Inhibitors
  • 3-(4-(2,4-Difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide :
    • Activity : Inhibits p38 MAP kinase, used in treating inflammatory diseases .
    • Structural Advantage : Bromo and difluorobenzyloxy groups enhance binding to kinase active sites .
mGlu1 Receptor Ligands
  • N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4): Binding Affinity: Ki = 13.6 nM for mGlu1 receptors . Key Feature: Pyrimidinyl-thiazole substituent enables high receptor specificity, unlike the benzamido derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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